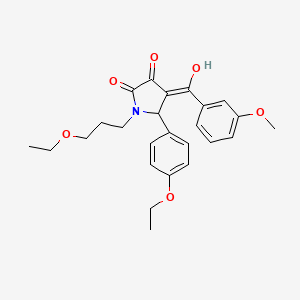
1,4-Bis(4-methoxyphenyl)-4-oxobutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate is an organic compound characterized by the presence of methoxybenzyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with 4-methoxyphenylacetic acid in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances and flavorants due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate can be compared with similar compounds such as:
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1-(4-methoxybenzyl)-3-(4-methoxyphenyl)-3-oxopropyl acetate lies in its specific combination of methoxybenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[1,4-bis(4-methoxyphenyl)-4-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C20H22O5/c1-14(21)25-19(12-15-4-8-17(23-2)9-5-15)13-20(22)16-6-10-18(24-3)11-7-16/h4-11,19H,12-13H2,1-3H3 |
InChI Key |
BFVRJXZDHXLTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1=CC=C(C=C1)OC)CC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043976.png)
![3-(4-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043978.png)

![1-[7-(3,4-Dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11043986.png)
![3-(4-Chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044001.png)
![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044007.png)
![3-(2,4-Dichlorophenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044011.png)
![3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044019.png)
![N-{1-[(1,3-benzodioxol-5-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11044024.png)
![4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11044025.png)
![3-(2,3-dichlorophenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044031.png)
![1-[7-Amino-5-phenyl-2-(thiophen-2-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11044036.png)
![Prop-2-en-1-yl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044039.png)
![N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11044042.png)
